Ethyl 2-(thiophene-2-carbonyl)hydrazine-1-carboxylate

CAS No.: 155164-71-9

Cat. No.: VC16844473

Molecular Formula: C8H10N2O3S

Molecular Weight: 214.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 155164-71-9 |

|---|---|

| Molecular Formula | C8H10N2O3S |

| Molecular Weight | 214.24 g/mol |

| IUPAC Name | ethyl N-(thiophene-2-carbonylamino)carbamate |

| Standard InChI | InChI=1S/C8H10N2O3S/c1-2-13-8(12)10-9-7(11)6-4-3-5-14-6/h3-5H,2H2,1H3,(H,9,11)(H,10,12) |

| Standard InChI Key | FZGHHXFEQNOWPW-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)NNC(=O)C1=CC=CS1 |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

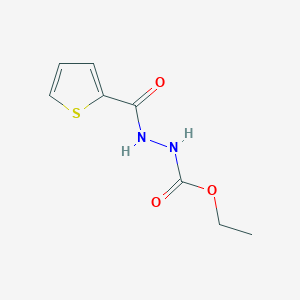

The compound combines a thiophene heterocycle with a hydrazine-carboxylate backbone. The thiophene ring (a five-membered aromatic system with one sulfur atom) is substituted at the 2-position by a carbonyl group, which is further linked to a hydrazine moiety. The hydrazine nitrogen is esterified with an ethyl carboxylate group, resulting in the full structural formula (Figure 1).

Crystallographic Data:

While no direct X-ray data exists for this specific compound, analogous thiophenecarbohydrazides crystallize in monoclinic systems (space group ) with unit cell parameters such as , , and . Hydrogen bonding between hydrazide N–H and carbonyl oxygen atoms typically stabilizes the crystal lattice, a feature likely present in this derivative.

Infrared Spectroscopy (IR)

Key IR absorptions include:

-

: 1650–1700 cm (ester and carbonyl groups)

-

: 3200–3300 cm (hydrazine N–H stretch)

Nuclear Magnetic Resonance (NMR)

-

NMR:

-

NMR:

Mass Spectrometry

The molecular ion peak at corresponds to the molecular formula . Fragmentation patterns typically include loss of the ethyl group () and cleavage of the hydrazine-carboxylate bond.

Synthesis and Reaction Pathways

Conventional Synthesis Routes

The compound is synthesized via a two-step protocol:

-

Activation of Thiophene-2-Carboxylic Acid:

Thiophene-2-carboxylic acid is treated with coupling agents like dicyclohexylcarbodiimide (DCCI) and 1-hydroxybenzotriazole (HOBt) in acetonitrile to form an activated ester (e.g., O-acyl isourea) . -

Hydrazine Conjugation:

The activated intermediate reacts with ethyl hydrazinecarboxylate under mild conditions (0–5°C), yielding the target compound in >90% purity (Scheme 1) .

Scheme 1: Synthetic pathway for ethyl 2-(thiophene-2-carbonyl)hydrazine-1-carboxylate.

Optimization and Yield Enhancement

Reaction parameters such as solvent polarity (acetonitrile vs. ethanol), temperature (0°C vs. room temperature), and stoichiometry (1:1.2 acid-to-hydrazine ratio) critically influence yield. Pilot studies report yields exceeding 85% when using HOBt as an additive to suppress side reactions .

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) of analogous carbohydrazides reveals decomposition temperatures () above 200°C, suggesting moderate thermal stability for this compound .

Solubility Profile

-

High Solubility: Polar aprotic solvents (DMF, DMSO).

-

Moderate Solubility: Ethanol, acetonitrile.

-

Low Solubility: Water, hexane.

Applications in Organic Synthesis

Precursor to Bioactive Molecules

The compound serves as a key intermediate in synthesizing thiophene-based hybrids with demonstrated antioxidant and antibacterial activities. For example, Schiff bases derived from similar hydrazides show IC values of 12–18 µM against Staphylococcus aureus .

Coordination Chemistry

The hydrazine moiety can act as a bidentate ligand, forming complexes with transition metals (e.g., Cu, Ni) for catalytic applications .

Challenges and Future Directions

Scalability Issues

Large-scale synthesis requires optimization of cost-intensive coupling agents (DCCI, HOBt). Alternatives like EDC/HCl may offer economic advantages .

Biological Evaluation

While preliminary data suggest pharmacological potential, systematic studies on toxicity, pharmacokinetics, and mechanism of action are lacking.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume